molecular formula C20H18N6O B3449288 N-(4-methylphenyl)-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine

N-(4-methylphenyl)-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine

Cat. No. B3449288
M. Wt: 358.4 g/mol
InChI Key: VFLMJVJZQZXQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound is also known by its chemical name, TAK-659, and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

Target of Action

The compound, also known as “N-(4-methylphenyl)-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine” or “CBKinase1_005257”, has been found to target several key enzymes involved in Alzheimer’s disease . These include acetylcholinesterase (AChE) , butyrylcholinesterase (BuChE) , and beta-secretase 1 (BACE1) . These enzymes play crucial roles in the progression of Alzheimer’s disease, with AChE and BuChE involved in the breakdown of acetylcholine, a neurotransmitter important for memory and learning, and BACE1 involved in the production of beta-amyloid plaques, a hallmark of Alzheimer’s disease .

Mode of Action

The compound interacts with these targets by inhibiting their activity . The inhibition of AChE and BuChE results in increased levels of acetylcholine in the brain, thereby improving cognitive function . The inhibition of BACE1 reduces the production of beta-amyloid plaques, thereby slowing the progression of Alzheimer’s disease .

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting AChE and BuChE, leading to increased acetylcholine levels . It also affects the amyloidogenic pathway by inhibiting BACE1, leading to decreased production of beta-amyloid plaques .

Pharmacokinetics

The compound has been found to have acceptable predictive absorption, distribution, metabolism, and excretion (ADME) profiles . This suggests that it has good bioavailability, which is crucial for its effectiveness as a therapeutic agent .

Result of Action

The result of the compound’s action is an improvement in cognitive function due to increased acetylcholine levels and a slowing of the progression of Alzheimer’s disease due to decreased production of beta-amyloid plaques .

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages as a research tool, including its potency, selectivity, and favorable safety profile. However, the compound is relatively new, and its long-term effects on human health are not yet known. In addition, TAK-659 is expensive to produce, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other targeted agents. Another area of interest is the investigation of the compound's potential applications in other diseases, such as viral infections and neurodegenerative disorders. Finally, further studies are needed to investigate the long-term effects of TAK-659 on human health and to optimize its use in clinical settings.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which plays a critical role in the development and progression of these diseases.

properties

IUPAC Name

2-N-(4-methylphenyl)-6-(quinolin-8-yloxymethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-13-7-9-15(10-8-13)23-20-25-17(24-19(21)26-20)12-27-16-6-2-4-14-5-3-11-22-18(14)16/h2-11H,12H2,1H3,(H3,21,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLMJVJZQZXQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)COC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methylphenyl)-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 2
N-(4-methylphenyl)-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
N-(4-methylphenyl)-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
N-(4-methylphenyl)-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
N-(4-methylphenyl)-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
N-(4-methylphenyl)-6-[(8-quinolinyloxy)methyl]-1,3,5-triazine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.